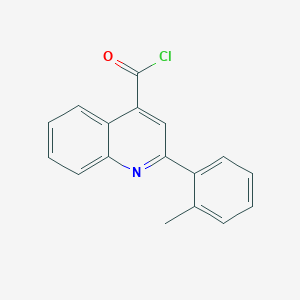

2-(2-methylphenyl)quinoline-4-carbonyl Chloride

説明

2-(2-Methylphenyl)quinoline-4-carbonyl chloride is a heterocyclic aromatic compound featuring a quinoline core substituted at position 2 with a 2-methylphenyl group and at position 4 with a reactive carbonyl chloride moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals via nucleophilic acyl substitution reactions. Its structure combines the stability of the quinoline scaffold with the reactivity of the acyl chloride group, enabling applications in drug discovery and materials science .

For example, 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is synthesized via similar steps, yielding a stable, moisture-sensitive solid .

特性

IUPAC Name |

2-(2-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-6-2-3-7-12(11)16-10-14(17(18)20)13-8-4-5-9-15(13)19-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRHRVSOOAHNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2-methylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group . The general reaction scheme is as follows:

C17H12NO2+SOCl2→C17H12ClNO+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 2-(2-methylphenyl)quinoline-4-carbonyl chloride may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(2-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

科学的研究の応用

2-(2-methylphenyl)quinoline-4-carbonyl chloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(2-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Key Observations:

Substituent Position and Reactivity: Electron-withdrawing groups (e.g., Cl in D8) enhance the electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles like amines or alcohols . Electron-donating groups (e.g., methoxy in 2-(4-methoxyphenyl) derivatives) stabilize the quinoline core but may reduce acyl chloride reactivity .

Biological Activity: Chlorinated derivatives (e.g., D8) show moderate cytotoxicity against cancer cell lines (IC₅₀: 43.7–52.6 µg/mL), while bulkier analogs like 2-(4-isopropylphenyl) derivatives are linked to immunomodulatory effects .

Physical Properties :

- Melting points vary significantly with substituents. For instance, D9 (2-(3-methylphenyl)) melts at 198–200°C, whereas trifluoromethyl-substituted analogs (e.g., D7) exhibit higher thermal stability (mp: 210–212°C) due to increased molecular rigidity .

生物活性

The compound 2-(2-methylphenyl)quinoline-4-carbonyl chloride , also known as 8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride , is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and related research findings.

Overview of Biological Activity

Quinoline derivatives, including 2-(2-methylphenyl)quinoline-4-carbonyl chloride, have shown significant biological activity. Research indicates that this compound exhibits antimicrobial and anticancer properties. The mechanisms underlying these activities are believed to involve the disruption of cellular processes through interference with DNA synthesis or protein function, although specific pathways for this compound are still under investigation.

Antimicrobial Activity

The antimicrobial potential of 2-(2-methylphenyl)quinoline-4-carbonyl chloride has been highlighted in studies demonstrating its effectiveness against various bacterial strains. The compound's structural features contribute to its ability to interact with biological targets, such as enzymes and receptors involved in microbial resistance.

Anticancer Activity

The anticancer efficacy of this compound is particularly notable. It has been shown to inhibit various cancer cell lines effectively. For example, studies on quinoline derivatives have reported significant antiproliferative action against breast carcinoma MCF-7 cells, with IC50 values indicating potent activity .

Case Study: Inhibition of EGFR Kinase

Recent research has focused on the compound's ability to inhibit the epidermal growth factor receptor (EGFR) kinase, a critical target in cancer therapy. One of the derivatives demonstrated an IC50 value of 0.22 µM against EGFR kinase, showcasing its potential as an anticancer agent . The mechanism involves inducing cell cycle arrest at the G1 phase and promoting apoptosis through the upregulation of p53 and caspase-9 .

The biological activity of 2-(2-methylphenyl)quinoline-4-carbonyl chloride can be attributed to several mechanisms:

- DNA Interference : The compound may disrupt DNA synthesis, leading to cell death.

- Protein Interaction : It has been suggested that it interacts with specific proteins involved in cancer progression.

- EGFR Inhibition : Inhibition of EGFR signaling pathways is a significant mechanism for its anticancer effects.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of 2-(2-methylphenyl)quinoline-4-carbonyl chloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride | Similar quinoline structure with different substitution | Potentially different biological activity profile |

| 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | Chlorine substitution at position 7 | Variations in reactivity and biological effects |

| 8-Chloro-3-(3-methylphenyl)quinoline-4-carbonyl chloride | Different methyl substitution pattern | May exhibit distinct pharmacological properties |

This table illustrates how variations in substitution patterns can influence the biological activity and chemical reactivity within the quinoline family.

Q & A

Q. What are the key structural features of 2-(2-methylphenyl)quinoline-4-carbonyl chloride, and how do they influence its reactivity?

The compound contains a quinoline core (benzene fused to pyridine) with a 2-methylphenyl substituent at position 2 and a reactive carbonyl chloride group at position 3. The electron-withdrawing quinoline nitrogen and the electron-rich methylphenyl group create electronic asymmetry, enhancing the electrophilicity of the carbonyl chloride. This reactivity enables nucleophilic substitutions (e.g., with amines or alcohols) and participation in cross-coupling reactions .

Q. What synthetic methodologies are most effective for preparing 2-(2-methylphenyl)quinoline-4-carbonyl chloride?

A common approach involves:

Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline backbone.

Chlorination : Treatment of the carboxylic acid precursor (e.g., 2-(2-methylphenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions.

Yields are optimized by controlling reaction time, temperature (typically 60–80°C), and stoichiometric excess of chlorinating agents .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

- Analytical Techniques :

- NMR (¹H, ¹³C, DEPT): Confirm substitution patterns and absence of byproducts.

- FTIR : Verify carbonyl chloride stretch (~1800 cm⁻¹).

- LC-MS/HPLC : Assess purity (>95%) and molecular ion peaks (e.g., [M+H⁺] or [M-Cl⁻]).

- Elemental Analysis : Validate C, H, N, Cl composition .

Advanced Research Questions

Q. How does the methylphenyl substituent at position 2 influence the compound’s crystallographic packing and intermolecular interactions?

X-ray crystallography reveals that the methyl group induces steric hindrance, altering packing efficiency. π-π stacking between quinoline rings and van der Waals interactions between methyl groups dominate. Computational modeling (e.g., DFT) can predict lattice energies and stability, while SHELX software refines structural parameters .

Q. What strategies mitigate competing side reactions during nucleophilic acyl substitution with this carbonyl chloride?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.

- Temperature Control : Low temperatures (−20°C to 0°C) reduce hydrolysis or elimination.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer.

- In Situ Monitoring : TLC or inline FTIR tracks reaction progress .

Q. How do structural analogs (e.g., 6-chloro or 8-methyl derivatives) compare in biological activity?

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

- Byproduct Formation : Over-chlorination or dimerization at high concentrations. Mitigate via flow chemistry (continuous reactors) for better mixing and heat dissipation.

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using hexane/EtOAc) or fractional distillation.

- Stability : Hydrolysis-prone; store under inert gas (N₂/Ar) at −20°C .

Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., photoredox catalysis)?

- DFT Calculations : Model transition states for bond cleavage (e.g., C-Cl) and radical intermediates.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Machine Learning : Train models on existing quinoline reaction datasets to predict yields .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial activity: How to validate claims across studies?

Q. Conflicting NMR shifts for the methylphenyl group: What causes variability?

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts.

- Conformational Flexibility : Rotameric states of the methylphenyl group influence peak splitting.

- Instrument Calibration : Use internal standards (e.g., TMS) for cross-lab reproducibility .

Methodological Best Practices

Q. Safe handling protocols for 2-(2-methylphenyl)quinoline-4-carbonyl chloride in laboratory settings.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for reactions; avoid inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Q. Optimizing reaction yields in amide coupling: What molar ratios and workup steps are ideal?

- Stoichiometry : 1.2 equivalents of amine nucleophile to carbonyl chloride.

- Quenching : Add ice-cold water to precipitate the product, followed by extraction with DCM.

- Drying Agents : Use anhydrous Na₂SO₄ or MgSO₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。